molecular formula C14H11F3N2O3 B6415765 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% CAS No. 1261951-25-0

6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95%

Cat. No. B6415765
CAS RN: 1261951-25-0
M. Wt: 312.24 g/mol
InChI Key: XGGXPOHKBJPYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid (6-ATMP) is a naturally occurring organic compound belonging to the picolinic acid family. It has been used in various scientific research applications and is known for its unique biochemical and physiological effects.

Scientific Research Applications

6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has been used in various scientific research applications. For example, it has been used as a tool to study the effects of oxidative stress on cells. It has also been used to study the effects of drug metabolism and drug-drug interactions. Additionally, 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has been used to study the effects of hormones on cells and to investigate the role of certain enzymes in metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% acts as an antioxidant and reduces oxidative stress in cells. Additionally, it is believed to inhibit certain enzymes involved in drug metabolism and to inhibit the activity of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% are not fully understood. However, it is believed that 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has an antioxidant effect and reduces oxidative stress in cells. Additionally, it is believed to inhibit certain enzymes involved in drug metabolism and to inhibit the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% in lab experiments include its high purity (95%) and its relatively low cost. Additionally, 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is easy to synthesize and can be used in a variety of scientific research applications. The main limitation of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is that its mechanism of action is not fully understood.

Future Directions

For 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research into the synthesis of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% and its use in lab experiments is needed. Furthermore, research into the potential therapeutic applications of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is warranted.

Synthesis Methods

6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% can be synthesized via a two-step process. The first step involves the condensation of 4-methoxy-3-trifluoromethylphenol with picolinic acid. This reaction is carried out in the presence of an acid catalyst and yields 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% and water as the byproducts. The second step involves the purification of the product by recrystallization. The final product is obtained in 95% purity.

properties

IUPAC Name

6-amino-3-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-22-10-4-2-7(6-9(10)14(15,16)17)8-3-5-11(18)19-12(8)13(20)21/h2-6H,1H3,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGXPOHKBJPYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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